molecular formula C14H20ClNO2 B562964 Acetochlor-d11 CAS No. 1189897-44-6

Acetochlor-d11

Cat. No.: B562964
CAS No.: 1189897-44-6
M. Wt: 280.836
InChI Key: VTNQPKFIQCLBDU-RLYLBJGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetochlor-d11 is a deuterium-labeled analog of acetochlor, a widely used herbicide. The compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. The molecular formula of this compound is C14H9D11ClNO2, and it has a molecular weight of 280.83 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetochlor in biological samples .

Mechanism of Action

Target of Action

Acetochlor-d11, a variant of Acetochlor, is a member of the class of herbicides known as chloroacetanilides . Its primary targets are the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes play a crucial role in the gibberellin pathway, which is essential for plant growth and development .

Mode of Action

This compound acts by inhibiting the activity of elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, leading to impaired growth and development of the plant . As a result, the plant’s ability to germinate and grow is severely affected, making this compound an effective pre-emergent herbicide .

Biochemical Pathways

Upon absorption by the plant, this compound is metabolized into various compounds . One of the key metabolic pathways involves the transformation of this compound into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is further transformed into 2-methyl-6-ethylaniline (MEA) . These transformations are facilitated by a consortium of bacteria, including Rhodococcus sp.T3‐1, Delftia sp.T3‐6, and Sphingobium sp.MEA3‐1 .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Acetochlor, involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Acetochlor is known to cause skin and respiratory irritation and can potentially trigger an allergic reaction .

Result of Action

The primary result of this compound’s action is the inhibition of plant growth and development. By disrupting the gibberellin pathway, this compound prevents the germination and growth of plants, making it an effective herbicide . It’s important to note that acetochlor, the parent compound of this compound, has been classified as a probable human carcinogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor-d11 involves the deuteration of acetochlor. The process typically starts with the preparation of deuterated aniline derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts is critical in achieving the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Acetochlor-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Acetochlor-d11 is extensively used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Acetochlor-d11

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research, particularly in studies requiring precise quantification and tracking of acetochlor .

Biological Activity

Acetochlor-d11 is a deuterated form of the herbicide acetochlor, primarily used for controlling weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact, efficacy, and potential health risks. This article explores the biological activity of this compound, including its mechanism of action, effects on living organisms, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H20ClNO2
  • Molecular Weight : 269.77 g/mol
  • CAS Number : 34256-82-1

This compound functions as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with seedling development. It operates by inhibiting specific enzymes involved in the biosynthesis of fatty acids and lipids, leading to disrupted cellular processes in plants. The compound is known to induce lipid peroxidation and oxidative stress in exposed organisms.

1. In Vitro Studies

Research indicates that this compound can induce adipogenesis in mouse 3T3-L1 preadipocytes. This effect was observed alongside increased lipid accumulation when these cells were exposed to high concentrations of the herbicide. The study highlighted that this compound's potency in promoting adipogenesis may be linked to its ability to disrupt metabolic homeostasis through oxidative stress mechanisms .

2. Zebrafish Model

A significant study utilized zebrafish larvae to evaluate the effects of this compound. The findings revealed:

  • Lethality and Morphological Malformations : The effective concentration (EC50) for morphological malformations was determined to be 7.8 µM, while the lethal concentration (LC50) was 12 µM.
  • Lipid Accumulation : At a concentration of 10 nM, this compound led to notable lipid accumulation in zebrafish larvae, particularly when combined with a high cholesterol diet.
  • Mechanistic Insights : Transcriptomic and lipidomic analyses suggested that this compound activates Nrf2 signaling in response to reactive oxygen species (ROS), indicating a potential pathway through which it exerts its biological effects .

Environmental Impact

This compound’s environmental behavior has been studied concerning its transport and distribution in aquatic systems. A study reported:

  • LogKoc Values : The average LogKoc value for acetochlor indicates strong phase partitioning in coastal environments, which affects its bioavailability and persistence in sediment and water matrices.
  • Degradation Products : Acetochlor is metabolized into several degradation products, including acetochlor ethanesulfonic acid (ESA) and oxanilic acid (OA), which exhibit varying degrees of toxicity to aquatic organisms .

Case Study 1: Adipogenic Activity

In a controlled laboratory setting, exposure to this compound resulted in significant adipogenic activity in murine cell lines. The study aimed to understand how agricultural pesticides contribute to metabolic disorders, highlighting acetochlor's role as a potential metabolic disruptor .

Case Study 2: Aquatic Toxicity

A comprehensive assessment using zebrafish models demonstrated that this compound exposure led to increased mortality rates and developmental abnormalities. This research underscores the importance of evaluating herbicides not only for their intended agricultural use but also for their ecological consequences .

Summary of Findings

ParameterValue/Observation
EC50 (Zebrafish Malformation)7.8 µM
LC50 (Zebrafish Mortality)12 µM
Lipid Accumulation (10 nM)Significant under high cholesterol diet
LogKocHigh phase partitioning in coastal areas

Properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNQPKFIQCLBDU-RLYLBJGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675502
Record name Acetochlor-d11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189897-44-6
Record name Acetochlor-d11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189897-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.